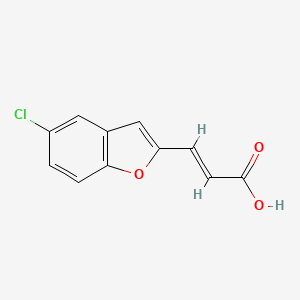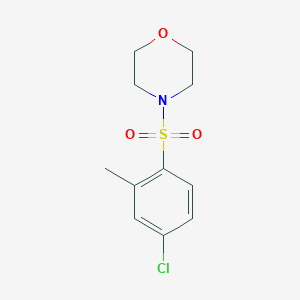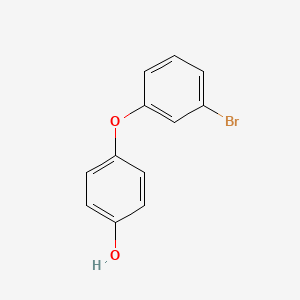![molecular formula C15H13ClN2S B12125039 4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 610274-06-1](/img/structure/B12125039.png)
4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of thiophene derivatives with various reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production of thieno[2,3-d]pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control ensures consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it can interfere with folate metabolism, affecting nucleotide biosynthesis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Methylphenyl)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine
Uniqueness
Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Propiedades
Número CAS |
610274-06-1 |
|---|---|
Fórmula molecular |
C15H13ClN2S |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
4-chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H13ClN2S/c1-8-4-5-11(6-9(8)2)12-10(3)19-15-13(12)14(16)17-7-18-15/h4-7H,1-3H3 |
Clave InChI |
ZHIPZDJRUOYGEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=C(SC3=C2C(=NC=N3)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)


![Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12124984.png)


![1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-](/img/structure/B12124998.png)

methanone](/img/structure/B12125015.png)


